5-(4-BROMOPHENYL)-N-(PROPAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
CAS No.:
Cat. No.: VC1406155
Molecular Formula: C17H18BrF3N4O
Molecular Weight: 431.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrF3N4O |
|---|---|
| Molecular Weight | 431.2 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-N-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C17H18BrF3N4O/c1-9(2)22-16(26)13-8-15-23-12(10-3-5-11(18)6-4-10)7-14(17(19,20)21)25(15)24-13/h3-6,8-9,12,14,23H,7H2,1-2H3,(H,22,26) |
| Standard InChI Key | VJIMJFPHNNVSPO-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
| Canonical SMILES | CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrF3N4O |
| Molecular Weight | 431.2 g/mol |
| Physical State | Not specified in available data |
| Standard InChI | InChI=1S/C17H18BrF3N4O/c1-9(2)22-16(26)13-8-15-23-12(10-3-5-11(18)6-4-10)7-14(17(19,20)21)25(15)24-13/h3-6,8-9,12,14,23H,7H2,1-2H3,(H,22,26) |
| Standard InChIKey | VJIMJFPHNNVSPO-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
| Canonical SMILES | CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
The carboxamide functional group (-CONH-) serves as both a hydrogen bond donor and acceptor, potentially forming critical interactions with target proteins. Similarly, the nitrogen atoms in the pyrazole and pyrimidine rings can function as hydrogen bond acceptors. The partially saturated nature of the pyrimidine ring likely influences the three-dimensional conformation of the molecule, affecting its binding characteristics and biological activity profile.
Biological Activity and Medicinal Applications
Protein Kinase Inhibition
5-(4-Bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has been identified as a protein kinase inhibitor (PKI) with significant potential in medicinal chemistry. Protein kinases are enzymes that catalyze the phosphorylation of proteins, playing crucial roles in cellular signaling pathways. The dysregulation of these pathways is implicated in various diseases, particularly cancer.
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in the development of kinase inhibitors. The specific mechanism of kinase inhibition likely involves competitive binding to the ATP-binding site of the kinase domain, a common mechanism for many small-molecule kinase inhibitors.
The structural features of the compound contribute to its kinase inhibitory activity in several ways:
-
The pyrazolo[1,5-a]pyrimidine core serves as a scaffold that positions the various substituents in a specific three-dimensional arrangement optimal for interaction with target kinases.
-
The bromophenyl group likely enhances binding affinity through hydrophobic interactions and potential halogen bonding with specific residues in the binding pocket.
-
The trifluoromethyl group, with its strong electron-withdrawing properties, influences the electronic distribution within the molecule, affecting binding characteristics.
-
The carboxamide moiety can form hydrogen bonds with key residues in the binding site, stabilizing the inhibitor-kinase complex.
Structure-Activity Relationships
The structure-activity relationships (SAR) of 5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide provide valuable insights into the role of each structural component in its biological activity. Understanding these relationships is crucial for rational design of more potent and selective analogs.
The pyrazolo[1,5-a]pyrimidine core serves as an essential scaffold that orients the various substituents in a spatial arrangement conducive to binding with target kinases. The degree of saturation in the pyrimidine ring (4H,5H,6H,7H) likely influences the conformation of the molecule, affecting its binding characteristics.
The 4-bromophenyl substituent at position 5 contributes to binding affinity through hydrophobic interactions and potentially through halogen bonding. The position of the bromine atom at the para position of the phenyl ring may be optimal for interaction with specific residues in the binding pocket of target kinases.
The trifluoromethyl group at position 7 represents a common bioisostere in medicinal chemistry, enhancing metabolic stability while providing strong electron-withdrawing properties. This group influences the electronic distribution within the molecule, potentially affecting its binding affinity and selectivity.
The isopropylcarboxamide moiety at position 2 introduces both hydrogen bond donor and acceptor capabilities, facilitating key interactions with specific residues in the binding site. The isopropyl group may provide additional hydrophobic interactions that contribute to binding affinity and selectivity.
Current Research and Future Directions
Ongoing Research
Research on 5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide continues to explore its potential as a protein kinase inhibitor with applications in cancer therapy. Current efforts likely focus on elucidating its mechanism of action, identifying specific kinase targets, and evaluating its efficacy against various cancer types.
The compound represents an interesting case study in medicinal chemistry, where a complex heterocyclic scaffold has been functionalized with specific substituents to create a molecule with potential therapeutic applications. The ongoing characterization of its biological activities contributes to the broader understanding of structure-activity relationships in the pyrazolo[1,5-a]pyrimidine class of compounds.
Research in this area might also involve the development of synthetic methodologies for the efficient preparation of this compound and related derivatives. Advances in synthesis techniques could facilitate the creation of libraries of analogs for structure-activity relationship studies and lead optimization.
Future Applications and Structural Modifications
While the primary focus for 5-(4-bromophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide appears to be as a protein kinase inhibitor in cancer therapy, the compound or its derivatives might have potential applications in other therapeutic areas.
Protein kinases are implicated in various diseases beyond cancer, including inflammatory disorders, autoimmune diseases, neurodegenerative conditions, and cardiovascular diseases. The specificity profile of this compound against different kinases would determine its potential utility in these alternative therapeutic areas.
Future research directions might include:
-
Development of analogs with modified substituents to enhance potency, selectivity, or pharmacokinetic properties
-
Exploration of hybrid molecules incorporating the pyrazolo[1,5-a]pyrimidine scaffold with other pharmacophores
-
Investigation of potential synergistic effects with established therapies
-
Evaluation in disease models beyond cancer to explore broader therapeutic applications
Potential structural modifications that could be explored include:
-
Substitution of the bromine atom with other halogens or functional groups to modulate binding affinity and selectivity
-
Alteration of the trifluoromethyl group to other electron-withdrawing substituents
-
Modification of the isopropyl group on the carboxamide to optimize binding interactions and pharmacokinetic properties
-
Variation in the degree of saturation of the pyrimidine ring to influence conformational flexibility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume